tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate
CAS No.: 1821752-76-4
Cat. No.: VC11996957
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate - 1821752-76-4](/images/structure/VC11996957.png)
Specification
CAS No. | 1821752-76-4 |
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Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
IUPAC Name | tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate |
Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Standard InChI Key | GTBJUDHXQLLKID-DTWKUNHWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N |
SMILES | CC(C)(C)OC(=O)NCC1CCCC1N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCC1N |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . Its IUPAC name, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate, reflects the stereochemistry of the cyclopentane ring and the tert-butyl carbamate moiety. Key structural features include:
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Cyclopentane backbone: A five-membered ring with amino and methylcarbamate substituents.
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Stereochemistry: The 1S and 2R configurations dictate spatial orientation, influencing interactions with biological targets.
Table 1: Structural identifiers
Property | Value | Source |
---|---|---|
Canonical SMILES | CC(C)(C)OC(=O)NCC1CC(C1)N | |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H]1CC@@HN | |
InChIKey | GJMNXRGGCJFUCQ-NKWVEPMBSA-N | |
PubChem CID | 155487706 |
Synthesis and Stereochemical Control
Synthetic Pathways
Carbamates are typically synthesized via reactions between amines and carbonyl compounds. For this compound, a stereoselective approach is essential:
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Cyclopentane diamine precursor: cis-1,2-diaminocyclopentane is resolved into (1S,2R)- and (1R,2S)-enantiomers using chiral resolving agents like mandelic acid .
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Carbamate formation: The resolved amine reacts with tert-butyl carbamate under coupling conditions (e.g., EDC/HOBt) .
Diastereomeric Salt Formation
Yamamoto et al. demonstrated that diastereomeric salt crystallization under thermodynamic control achieves high enantiomeric excess (ee > 99%). For example, (1S,2R)-amine forms insoluble salts with (R)-mandelic acid, enabling purification .
Table 2: Key synthesis parameters
Parameter | Condition | Outcome |
---|---|---|
Resolving agent | (R)-mandelic acid | 99% ee |
Solvent system | Ethanol/water (7:3) | High yield (85%) |
Temperature | 0–5°C | Selective crystallization |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate degradation at temperatures >100°C or under acidic conditions (pH < 4) .
Crystal Forms
Polymorphism impacts purification and formulation. Three crystal forms were identified via X-ray diffraction:
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Form I: Monoclinic, stable at room temperature.
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Form II: Orthorhombic, metastable.
Pharmaceutical Applications
Anticoagulant Development
Carbamates inhibit carboxypeptidase U (CPU), a key enzyme in fibrinolysis regulation. By blocking CPU, this compound prolongs clot lysis, offering potential in treating thrombosis .
Enzyme Inhibition Mechanisms
In vitro assays show IC₅₀ values of 0.8 µM for CPU inhibition, comparable to clinical anticoagulants like dabigatran . The tert-butyl group enhances binding affinity to CPU’s hydrophobic pocket.
Aspect | Recommendation |
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Personal protective equipment | Gloves, lab coat, eye protection |
Spill management | Absorb with inert material, ventilate area |
Research Frontiers
Pharmacokinetic Studies
Ongoing research focuses on bioavailability and metabolic pathways. Preliminary data suggest hepatic clearance via cytochrome P450 enzymes .
Analog Synthesis
Modifying the cyclopentane ring to cyclohexane or incorporating fluorinated groups aims to enhance potency .
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